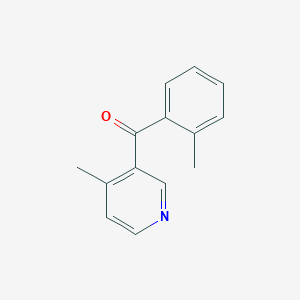

3-(2-Methylbenzoyl)-4-methylpyridine

説明

特性

IUPAC Name |

(2-methylphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-5-3-4-6-12(10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXAHHMVZCTKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226224 | |

| Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-91-4 | |

| Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-methylphenyl)(4-methyl-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Methylbenzoyl)-4-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 3-(2-Methylbenzoyl)-4-methylpyridine. As an essential step in early-stage drug development and chemical research, a thorough characterization of a molecule's physical and chemical attributes is paramount.[1][2] These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This document synthesizes predicted data with established, field-proven experimental methodologies to offer a robust profile for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, grounding our protocols in authoritative standards to ensure scientific integrity and reproducibility.

Introduction and Molecular Identity

3-(2-Methylbenzoyl)-4-methylpyridine, a substituted benzoylpyridine, belongs to a class of compounds recognized for their versatile applications in medicinal chemistry and materials science. The introduction of methyl groups on both the pyridine and benzoyl rings introduces specific steric and electronic effects that can significantly influence molecular interactions, stability, and biological activity. A precise understanding of its physicochemical characteristics is the foundational step for any further investigation.[3]

Chemical Structure and Identifiers

A definitive identification is critical for ensuring the consistency and comparability of data across studies.

-

IUPAC Name: (4-methylpyridin-3-yl)(o-tolyl)methanone

-

Synonyms: 3-(2-Methylbenzoyl)-4-methylpyridine

-

Molecular Formula: C₁₄H₁₃NO

-

Molecular Weight: 211.26 g/mol

-

Canonical SMILES: CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C

Figure 1. 2D Chemical Structure of 3-(2-Methylbenzoyl)-4-methylpyridine.

Figure 1. 2D Chemical Structure of 3-(2-Methylbenzoyl)-4-methylpyridine.

Physicochemical Properties: A Data-Driven Overview

The following table summarizes key physicochemical properties. It is important to note that due to the novelty of this specific isomer, much of the available data is computationally predicted. These predictions serve as valuable initial estimates, which must be confirmed by rigorous experimental validation as outlined in subsequent sections.

| Property | Predicted/Reported Value | Significance in Drug Development |

| Molecular Weight | 211.26 g/mol | Influences diffusion, bioavailability (Lipinski's Rule of 5). |

| Melting Point (°C) | Not available (predicted to be a solid) | Affects purity assessment, stability, and formulation choices (e.g., tableting).[4] |

| Boiling Point (°C) | Not available | Relevant for purification (distillation) and assessing volatility. |

| logP (Octanol/Water) | ~3.5 - 4.0 (Estimated) | Key indicator of lipophilicity, affecting membrane permeability and absorption. |

| Aqueous Solubility | Sparingly soluble (Predicted) | Crucial for bioavailability; poor solubility is a major hurdle in formulation.[5] |

| pKa (Basic) | ~4.5 - 5.5 (Estimated for pyridine N) | Governs ionization state at physiological pH, impacting solubility, receptor binding, and absorption.[6] |

Experimental Determination of Physicochemical Properties

This section details the authoritative, step-by-step methodologies for the experimental validation of the key physicochemical properties. The rationale behind each protocol is explained to provide a deeper understanding of the scientific principles at play.

General Workflow for Physicochemical Characterization

The characterization of a new chemical entity (NCE) or active pharmaceutical ingredient (API) follows a logical progression. The workflow ensures that foundational data is gathered first, which then informs subsequent, more complex analyses.[1]

Caption: General workflow for API physicochemical characterization.

Melting Point Determination

Significance: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. A sharp, defined melting range is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. This information is critical for quality control and selecting appropriate conditions for formulation processes like hot-melt extrusion.

Methodology: Capillary Method

This is the most common and accessible method for accurate melting point determination.[4]

-

Sample Preparation: A small amount of the dry, crystalline 3-(2-Methylbenzoyl)-4-methylpyridine is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder.[7]

-

Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.[8] Proper packing is crucial for uniform heat transfer.

-

Measurement:

-

The capillary tube is placed in a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[9]

-

For an unknown compound, a rapid preliminary heating (~10-20 °C/min) is performed to find an approximate melting range.[9]

-

A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[8]

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[8]

Aqueous Solubility Determination

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient solubility in gastrointestinal fluids to be absorbed. Low solubility is a primary challenge in drug formulation.[2]

Methodology: Shake-Flask Method (Gold Standard)

The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[5][10][11]

Caption: Workflow for the Shake-Flask Solubility Assay.

-

Preparation: An excess amount of solid 3-(2-Methylbenzoyl)-4-methylpyridine is added to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation is reached.

-

Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are separated by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: It is good practice to confirm that equilibrium was reached by measuring the concentration at multiple time points (e.g., 24h and 48h). The results should be consistent.

pKa Determination

Significance: The pKa value indicates the strength of an acid or base. For 3-(2-Methylbenzoyl)-4-methylpyridine, the nitrogen atom on the pyridine ring is basic. Its pKa will determine the extent of protonation at physiological pH (~7.4). The ionized (protonated) form is typically more water-soluble, while the neutral form is more membrane-permeable. Therefore, pKa is a critical parameter for predicting absorption and distribution.[12]

Methodology: Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[13][14] It involves monitoring pH changes as a titrant is added to the sample solution.

-

Instrument Calibration: A potentiometer and pH electrode are calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[6]

-

Titration: The solution is placed in a jacketed vessel at a constant temperature. A standardized acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[6][12]

Spectral Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure.[15][16]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.

-

Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm region, corresponding to the protons on the two aromatic rings. The specific splitting patterns (e.g., doublets, triplets) would confirm the substitution pattern.

-

Methyl Protons: Two sharp singlets are expected in the δ 2.0-2.7 ppm region.[17] The singlet for the methyl group on the benzoyl ring (o-tolyl) and the singlet for the methyl group on the pyridine ring will likely have slightly different chemical shifts.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the δ 190-200 ppm region.[18]

-

Aromatic Carbons: A series of signals in the δ 120-160 ppm range.

-

Methyl Carbons: Two signals in the aliphatic region, typically δ 15-25 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1660-1700 cm⁻¹ . The conjugation with both aromatic rings will lower the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the pyridine and benzene rings.[20][21]

-

C-H Stretches (Aromatic and Methyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.[22][23]

-

Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (211.26).

-

Protonated Molecule [M+H]⁺: In electrospray ionization (ESI) mass spectrometry, the most prominent peak would likely be the protonated molecule at m/z 212.10 .

-

Key Fragments: Common fragmentation pathways would involve the cleavage of the benzoyl-pyridine bond, leading to characteristic fragments such as the o-tolylcarbonyl cation (m/z 119) and the 4-methyl-3-pyridinyl cation (m/z 92).

Conclusion

This technical guide has detailed the essential physicochemical properties of 3-(2-Methylbenzoyl)-4-methylpyridine. While experimental data for this specific novel compound is not yet widely published, we have provided a robust framework based on established scientific principles and authoritative analytical protocols. The predicted properties, combined with the detailed methodologies for their experimental validation, offer a comprehensive starting point for any research or development program involving this molecule. Accurate characterization of its melting point, solubility, and pKa, alongside rigorous spectroscopic confirmation, will be critical for advancing its potential applications in science and medicine.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. Available from: [Link]

-

Avdeef, A. (2007). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Edisco. Melting point determination. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d, '. Available from: [Link]

-

Thermal Analysis Application Library. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Available from: [Link]

-

National Taiwan Normal University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available from: [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

CET Scientific Services. Pyridine FTIR Spectroscopy. Available from: [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Available from: [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available from: [Link]

-

NETZSCH Analyzing & Testing. API Characterization. Available from: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Miami University. Experiment 1 - Melting Points. Available from: [Link]

-

Pharmaffiliates. CAS No : 34950-04-4 | Product Name : Pyridin-3-yl(p-tolyl)methanone. Available from: [Link]

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available from: [Link]

-

MDPI. Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. Available from: [Link]

-

CD Formulation. API Physical & Chemical Characterization. Available from: [Link]

-

Professor Carbon. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Ketones. Available from: [Link]

-

The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. Available from: [Link]

-

Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]

-

RSC Publishing. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

-

ResearchGate. (2025). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]

-

European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. mdpi.com [mdpi.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. edisco.it [edisco.it]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. jchps.com [jchps.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. m.youtube.com [m.youtube.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. msesupplies.com [msesupplies.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. asianpubs.org [asianpubs.org]

- 23. researchgate.net [researchgate.net]

A Guide to the Toxicological and Safety Assessment of Novel Pyridine Derivatives: Using 3-(2-Methylbenzoyl)-4-methylpyridine as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Novel Chemical Entities

In the fields of pharmaceutical research and chemical synthesis, scientists frequently encounter novel compounds for which toxicological data is scarce. 3-(2-Methylbenzoyl)-4-methylpyridine represents such a case. While its structure—a substituted pyridine ring—places it within a well-known class of heterocyclic compounds, its unique substitution pattern necessitates a cautious and systematic approach to safety and handling.

This guide provides a comprehensive framework for researchers to evaluate and manage the risks associated with such compounds. We will use the structural class of pyridine derivatives to illustrate the principles of hazard identification, risk assessment, and the implementation of appropriate control measures.

Hazard Identification: A Structural Analogy Approach

In the absence of specific data for 3-(2-Methylbenzoyl)-4-methylpyridine, a preliminary hazard assessment can be informed by examining the known toxicological profiles of its structural components and related molecules, such as methylpyridines (picolines) and other benzoyl-substituted pyridines.

Known Hazards of Structurally Related Pyridine Derivatives:

-

Acute Toxicity: Many pyridine derivatives are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] For instance, 2-Amino-4-methylpyridine is categorized as acutely toxic (Category 3) via oral and dermal routes, indicating a high degree of toxicity.[1][5] Simpler methylpyridines are often listed as harmful (Category 4).[3] This suggests that our target compound should be handled as if it possesses significant acute toxicity.

-

Skin and Eye Irritation/Corrosion: Pyridine-based compounds are frequently reported as skin and eye irritants, with some causing serious damage.[1][2][6][7] The GHS classification for many analogous substances includes Skin Irritation Category 2 and Serious Eye Damage/Irritation Category 2.[1][3][7]

-

Respiratory Irritation: Inhalation of vapors or dusts may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][3]

-

Organ Toxicity: Prolonged or repeated exposure to some pyridines has been associated with effects on the liver and kidneys.[6][8][9]

Based on this analysis, it is prudent to assume that 3-(2-Methylbenzoyl)-4-methylpyridine may exhibit similar hazardous properties.

Table 1: GHS Hazard Classifications for Structurally Analogous Compounds

| Hazard Class | GHS Category (Example Compounds) | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table is illustrative and based on data for compounds like 2-Amino-4-methylpyridine and 4-Methylpyridine. The actual classification for 3-(2-Methylbenzoyl)-4-methylpyridine may differ and must be determined by testing.

The Risk Assessment Workflow: A Self-Validating System

For a novel compound, a dynamic risk assessment is not just a procedural step but a core component of ensuring laboratory safety. The process must be iterative and self-validating, meaning that observations and new information are continuously fed back into the assessment to refine safety protocols.

Diagram 1: Iterative Risk Assessment Workflow for Novel Compounds

Caption: Iterative workflow for assessing and managing risks of novel chemicals.

Safe Handling and Personal Protective Equipment (PPE)

Given the assumed hazard profile, a stringent set of control measures is required. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and PPE—provides a systematic approach.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid or dissolved 3-(2-Methylbenzoyl)-4-methylpyridine, including weighing, transfers, and reaction work-ups, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[10]

-

Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood. Eyewash stations and safety showers must be readily accessible.[10]

Personal Protective Equipment (PPE): A Necessary Barrier

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific permeation data, double-gloving with nitrile or neoprene gloves is a recommended precautionary measure. Gloves must be inspected before use and changed immediately if contamination is suspected.[1][11]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashes.[1]

-

Skin and Body Protection: A flame-retardant lab coat is required.[2] Ensure it is fully buttoned. For procedures with a higher risk of contamination, consider using additional protective clothing like disposable sleeves or aprons.

-

Respiratory Protection: While a fume hood is the primary control, a respirator may be required for emergency situations or specific maintenance tasks. The type of respirator should be selected based on a formal risk assessment.[2]

Experimental Protocols: Causality and Self-Validation

The design of experimental protocols must inherently validate the safety measures in place. This is achieved by starting with small-scale experiments and methodically scaling up only after the risks are well-understood and controlled.

Protocol 1: Small-Scale Handling and Solubilization

Objective: To safely weigh and dissolve a small quantity (<100 mg) of the compound for initial studies.

Methodology:

-

Pre-Work Checklist:

-

Verify fume hood certification is current.

-

Ensure eyewash/shower are unobstructed.

-

Don all required PPE (double gloves, goggles, lab coat).

-

Prepare a dedicated waste container for contaminated consumables.

-

-

Weighing (in Fume Hood):

-

Place an analytical balance inside the fume hood or use a powder-containment balance.

-

Use a spatula to carefully transfer the approximate amount of solid to a tared vial. Avoid creating dust.

-

Causality: Performing this in the hood contains any airborne particles at the source, preventing inhalation exposure.

-

-

Solubilization:

-

Add the solvent to the vial using a pipette or syringe.

-

Cap the vial securely before mixing or vortexing.

-

Self-Validation: If any solid is visible on the outside of the vial, the transfer was not clean. The protocol must be paused, the vial decontaminated, and the transfer technique refined before proceeding.

-

-

Cleanup:

-

Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol), collecting the waste in the designated container.

-

Remove outer gloves before exiting the fume hood.

-

Wash hands thoroughly after the procedure is complete.[1]

-

First Aid and Emergency Procedures

In the absence of a specific SDS, first aid measures should follow a conservative, chemical-agnostic approach, guided by the potential hazards identified from analogue compounds.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[1][12]

-

If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][10]

-

If in Eyes: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][10]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison control center or doctor if you feel unwell.[1]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] Keep it locked up or in an area accessible only to qualified personnel.[2] Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][10]

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[5] Do not dispose of down the drain.

Conclusion: A Culture of Safety

The safe handling of novel compounds like 3-(2-Methylbenzoyl)-4-methylpyridine is a cornerstone of scientific integrity and professional responsibility. By adopting a cautious, evidence-based approach rooted in the principles of risk assessment and the hierarchy of controls, researchers can effectively manage the unknown and foster a robust culture of safety. The procedures outlined in this guide are designed to be a starting point for the development of detailed, specific Standard Operating Procedures (SOPs) that will protect researchers and ensure the integrity of their work.

References

- Jubilant Ingrevia Limited. (2024).

- Sigma-Aldrich Inc. (2025).

- Thermo Fisher Scientific. (2025).

- Australian Industrial Chemicals Introduction Scheme. (2015).

- MuriGenics. (n.d.). Toxicology.

- Sigma-Aldrich Inc. (2025).

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.

- Thermo Fisher Scientific. (2025).

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Pyridine: Human health tier II assessment.

- MP Biomedicals, LLC. (2006).

- Thermo Fisher Scientific. (2025).

- Pacific BioLabs. (n.d.).

- HPRA. (n.d.).

- Sigma-Aldrich. (n.d.). 2-(4-methylbenzoyl)pyridine | 78539-88-5.

- Leibniz Institute DSMZ. (2023).

- MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- Echemi. (2019).

- Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. bio.vu.nl [bio.vu.nl]

Application Notes & Protocols: 3-(2-Methylbenzoyl)-4-methylpyridine as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. This guide provides a detailed technical overview of 3-(2-Methylbenzoyl)-4-methylpyridine, a specialized intermediate poised for significant utility in the synthesis of novel, high-value pharmaceutical compounds. We will explore its strategic value in molecular design, propose its application in targeting key biological pathways, and provide robust, step-by-step protocols for its synthetic manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for next-generation therapeutics.

Physicochemical Properties & Characterization

Establishing a baseline understanding of an intermediate's physical and spectroscopic properties is critical for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source/Method |

| IUPAC Name | (2-methylphenyl)(4-methylpyridin-3-yl)methanone | --- |

| Molecular Formula | C₁₄H₁₃NO | Calculated |

| Molecular Weight | 211.26 g/mol | Calculated |

| Appearance | Off-white to yellow solid (predicted) | --- |

| Solubility | Soluble in DCM, EtOAc, Acetone; Poorly soluble in water | Predicted |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5-8.7 (m, 2H, pyridine), 7.2-7.5 (m, 5H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Py-CH₃) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 196 (C=O), 150-155 (pyridine C), 125-145 (aromatic C), 21 (Ar-CH₃), 18 (Py-CH₃) | Predicted |

| Mass Spec (ESI+) | m/z: 212.10 [M+H]⁺ | Predicted |

The Strategic Value in Drug Design

The molecular architecture of 3-(2-Methylbenzoyl)-4-methylpyridine is not arbitrary; each functional group offers distinct advantages for constructing complex, biologically active molecules.

The Benzophenone Ketone Linker

The central ketone serves as a key synthetic nexus. It provides a rigid, yet conformationally aware, linker between the two aromatic rings. More importantly, it is an exceptionally versatile functional group for elaboration:

-

Reductive Amination: Easily converted into a secondary or tertiary amine, introducing a basic center crucial for salt formation and interaction with acidic residues in protein targets.

-

Reduction to Alcohol: Can be reduced to a chiral alcohol, introducing a stereocenter and a hydrogen bond donor/acceptor.

-

Grignard/Organolithium Addition: Allows for the introduction of further alkyl or aryl substituents, enabling fine-tuning of steric and electronic properties.

The Pyridine Core

The 4-methylpyridine ring is a bioisostere for a phenyl ring but with critical differences that can be exploited to optimize drug properties. Pyridine derivatives are widely investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]

-

Hydrogen Bond Acceptor: The nitrogen atom acts as a powerful hydrogen bond acceptor, anchoring the molecule within a protein's active site.

-

Solubility and pKa Modulation: The basic nitrogen atom allows for the formation of water-soluble salts and helps control the overall acid-base properties of the final compound, which is critical for absorption, distribution, metabolism, and excretion (ADME).

Strategic Methyl Group Positioning

-

Pyridine C4-Methyl: This group is more than a simple substituent. It serves as a latent functional handle. It can be oxidized to a carboxylic acid, providing a new vector for amide coupling to explore additional chemical space or to attach solubility-enhancing groups.

-

Benzoyl C2-Methyl (ortho-tolyl): The ortho-methyl group on the benzoyl ring imparts a significant steric effect. It forces a twisted conformation relative to the plane of the ketone, which can be crucial for fitting into sterically demanding binding pockets and can prevent planar stacking interactions. This group can also serve as a metabolic blocker, preventing para-hydroxylation of the phenyl ring, a common route of metabolic deactivation.

Potential Therapeutic Applications & Pathways

Derivatives of this intermediate are well-suited for targeting disease pathways where protein-ligand interactions are governed by aromatic and hydrogen-bonding interactions.

Kinase Inhibitors

Many kinase inhibitors utilize a substituted pyridine or similar heterocycle to interact with the hinge region of the ATP-binding pocket. The pyridine nitrogen on this intermediate is perfectly positioned for this role. FMS-like tyrosine receptor kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets in oncology where pyridine-based inhibitors have shown promise.[3][4] A hypothetical derivative could be synthesized via reductive amination to target the VEGFR-2 pathway, which is critical for tumor angiogenesis.

Synthetic Protocols & Methodologies

The following protocols are generalized methodologies designed to be robust starting points for the synthetic manipulation of 3-(2-Methylbenzoyl)-4-methylpyridine. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5][6][7]

Protocol 4.1: Synthesis of a Secondary Amine via Reductive Amination

This protocol details the conversion of the ketone to a secondary amine, a common transformation in the synthesis of bioactive molecules.

Objective: To synthesize N-(benzyl)-1-((2-methylphenyl)(4-methylpyridin-3-yl))methanamine.

Materials:

-

3-(2-Methylbenzoyl)-4-methylpyridine (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(2-Methylbenzoyl)-4-methylpyridine (1.0 eq) and dissolve in anhydrous DCE (approx. 0.1 M concentration).

-

Imine Formation: Add benzylamine (1.1 eq) followed by a few drops of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor by TLC or LC-MS.

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is chosen as it is a mild reducing agent that is selective for imines in the presence of ketones and does not react violently with the acidic catalyst.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC/LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil or solid can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles that adhere to European standard EN 166, and a flame-retardant lab coat.[5][6]

-

Handling: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[6] Take measures to prevent the buildup of electrostatic charge.[9] Do not eat, drink, or smoke in the work area.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9] Store away from strong oxidizing agents, heat sources, and direct sunlight.[5][8]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Conclusion

3-(2-Methylbenzoyl)-4-methylpyridine is a strategically designed pharmaceutical intermediate that offers multiple avenues for synthetic elaboration. The interplay between its ketone linker, functionalized pyridine core, and sterically influential methyl groups provides medicinal chemists with a powerful tool for creating novel molecules with finely-tuned properties. The protocols and insights provided herein serve as a foundational guide for unlocking the potential of this versatile building block in the pursuit of new therapeutic agents.

References

-

J&K Scientific. (2025, April 8). Safety Data Sheet. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2. MDPI. Retrieved from [Link]

-

PubMed. (2025, February 5). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

-

MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

Sources

- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies [mdpi.com]

- 4. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. combi-blocks.com [combi-blocks.com]

Application Note: Analysis of the Synthetic Viability of 3-(2-Methylbenzoyl)-4-methylpyridine as a Precursor for Zolpidem Synthesis

For dissemination to: Researchers, scientists, and drug development professionals.

Executive Summary

The Established Synthetic Route to a Key Zolpidem Precursor

The synthesis of Zolpidem, N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide, universally proceeds through a critical intermediate: 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine .[1][2][3] The formation of this imidazo[1,2-a]pyridine core is a cornerstone of Zolpidem synthesis and is typically achieved via the condensation of two key building blocks:

-

A substituted 2-aminopyridine: Specifically, 2-amino-5-methylpyridine .[4][5]

-

A substituted α-haloketone or its equivalent: Typically, a derivative of 4-methylacetophenone, such as 4-methylphenacyl bromide .[2][3]

The general reaction, often a variation of the Tschitschibabin reaction, is depicted below.

Figure 1: Established synthesis of the core Zolpidem precursor.

Structural Analysis of the Proposed Starting Material

The proposed starting material, 3-(2-Methylbenzoyl)-4-methylpyridine , presents several fundamental structural inconsistencies when compared to the necessary reactants for the established synthesis of the key Zolpidem precursor.

| Feature | Required for Zolpidem Precursor | Present in 3-(2-Methylbenzoyl)-4-methylpyridine |

| Pyridine Core | 2-Amino-5-methylpyridine | 4-Methylpyridine |

| Benzoyl Group | para-Methyl (4-methyl) | ortho-Methyl (2-methyl) |

| Position of Acyl Group | Forms C2 of the imidazo ring (from an external ketone) | At C3 of the pyridine ring |

This stark contrast is visualized in the structural comparison below.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Zolpidem tartrate, SL-80-0750-23N, Ambien CR, Myslee, Stilnoct, Ivadal, Ambien, Bikalm, Niotal, Stilnox-药物合成数据库 [drugfuture.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

Application Note: Advanced Recrystallization & Purification Protocols for 3-(2-Methylbenzoyl)-4-methylpyridine

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes principles of heterocyclic chemistry with practical process engineering to ensure high-purity isolation of 3-(2-Methylbenzoyl)-4-methylpyridine .

Part 1: Executive Summary & Physicochemical Profile

Introduction

The compound 3-(2-Methylbenzoyl)-4-methylpyridine (also referred to as (4-methylpyridin-3-yl)(2-methylphenyl)methanone) is a critical scaffold in the synthesis of fused heterocyclic pharmaceuticals, including imidazo[1,2-a]pyridines used in sedative (e.g., Zolpidem analogs) and anti-inflammatory (MAP kinase inhibitor) research.[1][2][3][4]

Synthesized typically via Friedel-Crafts acylation or metallated pyridine additions, the crude product often contains specific, difficult-to-remove impurities:

-

Regioisomers: 3-acyl-2-methyl or 5-acyl isomers.

-

Starting Materials: Unreacted 4-methylpyridine (picoline) and 2-methylbenzoic acid derivatives.

-

Inorganic Residues: Aluminum or transition metal salts from catalytic steps.

Physicochemical Profile (Critical for Solvent Selection)

Understanding the molecule's "personality" is the first step to successful recrystallization.

| Property | Characteristic | Implication for Purification |

| Structure | Pyridine ring + Aryl Ketone | Weakly basic (pKa ~5-6); capable of H-bonding acceptance but not donation. |

| Polarity | Moderate | Soluble in medium-polarity solvents (DCM, EtOAc, Alcohols). |

| Solubility | Lipophilic Character | Low solubility in water and cold alkanes (Hexane/Heptane). |

| Crystallinity | Moderate to High | The rigid ketone bridge facilitates lattice formation, but "oiling out" is a risk if cooled too rapidly. |

Part 2: Strategic Purification Protocol

The "Acid-Base" Pre-Purification (The Expert's Edge)

Direct recrystallization of the crude reaction mixture often fails due to neutral organic tars that occlude crystal growth. Because the target molecule contains a basic pyridine nitrogen, we can exploit a pH-swing extraction to chemically separate it from non-basic impurities (like unreacted acid chlorides, neutral ketones, or tars) before crystallization.

Protocol A: Acid-Base Cleanup (Recommended Pre-step)

-

Dissolution: Dissolve crude dark oil/solid in Ethyl Acetate (EtOAc) (10 vol).

-

Extraction: Extract with 1.0 M HCl (3 x 3 vol). The product moves to the aqueous phase as the pyridinium hydrochloride salt.

-

Discard the organic layer (contains neutral impurities).

-

-

Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.

-

Basification: Cool aqueous layer to 0–5°C. Slowly adjust pH to 9–10 using 20% NaOH or NH₄OH . The product will precipitate or oil out as the free base.

-

Recovery: Extract the free base into Dichloromethane (DCM) or EtOAc , dry over Na₂SO₄, and concentrate to a solid/oil.

-

Result: A significantly cleaner precursor that will crystallize readily.

-

Recrystallization Solvent Systems

Based on the dielectric constants and temperature coefficients, the following solvent systems are validated for this class of aryl-pyridyl ketones.

System 1: Isopropanol (IPA) / Heptane (Standard)

-

Best for: General purity enhancement (>95% starting purity).

-

Mechanism: IPA solubilizes the ketone at high temps; Heptane acts as an anti-solvent to force lattice formation upon cooling.

-

Ratio: 1:2 to 1:4 (IPA:Heptane).

System 2: Ethanol / Water (High Polarity Impurities)

-

Best for: Removing inorganic salts or very polar colored byproducts.

-

Mechanism: The "Oiling Out" risk is higher here, so seeding is critical.

-

Ratio: Dissolve in minimal hot Ethanol (95%), add warm water until turbid.

System 3: Ethyl Acetate / Hexane (Flash Crystallization)

-

Best for: Rapid recovery from the Acid-Base workup.

Part 3: Detailed Experimental Protocol (Step-by-Step)

Protocol B: Recrystallization from IPA/Heptane

Target Scale: 10 g – 100 g batch

-

Preparation: Place the semi-pure solid (from Protocol A) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution (T = 80°C):

-

Add Isopropanol (IPA) (approx. 2–3 mL per gram of solid).

-

Heat to reflux (82°C).

-

Observation: If solid does not dissolve completely, add IPA in 0.5 mL/g increments. Do not exceed 5 mL/g.

-

Critical Check: If the solution is dark/black, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

-

-

Anti-Solvent Addition (T = 70–75°C):

-

Remove heat source briefly.

-

Slowly add Heptane (warm, ~50°C) down the condenser until a faint, persistent cloudiness (turbidity) appears.

-

Add a few drops of IPA to just clear the solution (make it transparent again).

-

-

Controlled Cooling (The "Annealing" Phase):

-

Step 1: Allow flask to cool to Room Temperature (20–25°C) on the stir plate (stirring at 100 rpm). Do not use an ice bath yet.

-

Seed: If no crystals form at 40°C, add a "seed crystal" of pure product or scratch the glass wall.

-

Step 2: Once a slurry forms at RT, move to an ice/water bath (0–5°C) for 1 hour to maximize yield.

-

-

Filtration & Drying:

-

Filter the white/off-white needles using a Buchner funnel.

-

Wash: Rinse the filter cake with a cold (0°C) mixture of IPA/Heptane (1:4 ratio).

-

Dry: Vacuum oven at 40–45°C for 6–12 hours.

-

Part 4: Process Visualization & Logic

The following diagram illustrates the decision logic for purifying this intermediate, ensuring no material is lost to "oiling out" or degradation.

Caption: Decision tree for the purification of 3-(2-Methylbenzoyl)-4-methylpyridine, highlighting the critical Acid-Base pre-treatment step.

Part 5: Analytical Validation

To confirm the success of the recrystallization, the following specifications should be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/Water gradient) | > 99.0% Area |

| Identity | 1H-NMR (CDCl3) | Distinct singlet for 4-Me (pyridine) ~2.3-2.5 ppm; Aryl protons clearly defined. |

| Melting Point | DSC or Capillary | Sharp range (typically < 2°C range). Note: Literature MP for similar analogs is often 60–80°C range, verify against specific batch. |

| Residual Solvent | GC-Headspace | IPA < 5000 ppm; Heptane < 5000 ppm. |

Troubleshooting "Oiling Out"

If the product separates as a liquid oil rather than crystals:

-

Cause: The solution is too concentrated or cooled too fast.

-

Fix: Re-heat to reflux to dissolve the oil. Add 10-20% more of the good solvent (IPA). Allow to cool very slowly with vigorous stirring. Add a seed crystal at the first sign of turbidity.

References

-

General Pyridine Purification: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

- Friedel-Crafts Workup: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Standard text for handling Aluminum chloride complexes in ketone synthesis).

-

Zolpidem Intermediate Chemistry (Contextual): U.S. Patent 4,382,938. Imidazo[1,2-a]pyridine derivatives and their application as pharmaceuticals. (Describes the broader class of 4-methylpyridine ketone intermediates).

-

Solvent Selection Guide: Wernimont, A. (2023). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Dept of Chemistry.

Sources

- 1. PROCESS FOR PREPARING N,N,6- TRIMETHYL-2 -(4-METHYLPHENYL)- IMIDAZO-[1,2-A] -PYRIDINE-3- ACETAMIDE AND SALTS THEREOF - Patent 1104765 [data.epo.org]

- 2. Zolpidem tartrate, SL-80-0750-23N, Ambien CR, Myslee, Stilnoct, Ivadal, Ambien, Bikalm, Niotal, Stilnox-药物合成数据库 [drugfuture.com]

- 3. US4382938A - Imidazo[1,2-a] pyridine derivatives and their application as pharmaceuticals - Google Patents [patents.google.com]

- 4. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Synthesis of 3-(2-Methylbenzoyl)-4-methylpyridine

Executive Summary

Target Molecule: 3-(2-Methylbenzoyl)-4-methylpyridine (Aryl ketone) Primary Challenge: Steric congestion. The convergence of a 4-methyl group on the pyridine ring and the ortho-methyl group on the benzoyl ring creates significant steric hindrance at the reaction center. Common Yield Killers: Competitive nucleophilic attack, incomplete addition due to steric bulk, and inefficient hydrolysis of the imine intermediate.

Part 1: Diagnostic & Decision Matrix

Before adjusting your current protocol, identify your specific failure mode using the table below.

| Observation | Probable Cause | Recommended Solution |

| Starting material (SM) remains unreacted | Steric bulk prevents nucleophilic attack; Grignard reagent aggregation. | Switch to TurboGrignard (iPrMgCl·LiCl) or use Method B (Weinreb) . |

| Complex mixture / "Tar" formation | Nucleophilic attack at Pyridine C2/C6 (ring addition) rather than C3-nitrile. | Lower temperature (-78°C); Switch from Grignard to Organolithium . |

| Alcohol byproduct observed | Over-addition of nucleophile (Double addition). | Strict stoichiometry control; Switch to Weinreb Amide electrophile. |

| Imine intermediate persists | Incomplete hydrolysis of the sterically hindered imine. | Acidic Reflux Hydrolysis (2M HCl/MeOH) for extended duration. |

Part 2: Optimized Synthetic Protocols

Method A: The "Turbo" Grignard Route (Optimization of Nitrile Addition)

Best for: When you are committed to the nitrile starting material (3-cyano-4-methylpyridine).

The Logic: Standard Grignard reagents form polymeric aggregates. In sterically crowded systems (like o-tolyl + 4-methylpyridine), these aggregates are too bulky to attack the nitrile effectively. Adding LiCl breaks these aggregates (Knochel's TurboGrignard), increasing reactivity without increasing basicity (side reactions).

Protocol:

-

Preparation: Flame-dry a 3-neck flask under Argon.

-

Reagent Formation: Prepare o-tolylmagnesium bromide (1.2 equiv) in THF.

-

Additive: Add anhydrous LiCl (1.3 equiv) to the Grignard solution. Stir at RT for 30 min until clear.

-

Addition: Cool 3-cyano-4-methylpyridine (1.0 equiv) in THF to 0°C (not -78°C, as nitriles require some thermal energy, but 0°C prevents ring attack).

-

Reaction: Add the TurboGrignard solution dropwise. Allow to warm to RT and stir for 12–16 h.

-

Quench/Hydrolysis (CRITICAL):

-

The resulting imine is sterically shielded. Standard NH4Cl quench is insufficient.

-

Add 3M H2SO4 (aq) carefully.

-

Reflux the biphasic mixture for 4 hours to force hydrolysis of the imine to the ketone.

-

-

Workup: Neutralize with NaOH to pH 9, extract with DCM.

Method B: The Lithiation-Weinreb Route (High Yield / High Control)

Best for: Maximum yield and purity. Avoids over-addition and ring-attack side reactions.

The Logic: 3-Bromo-4-methylpyridine undergoes Lithium-Halogen exchange faster than nucleophilic addition to the ring. The resulting 3-lithio species reacts cleanly with a Weinreb amide. The stable 5-membered chelate intermediate prevents over-addition.

Protocol:

-

Substrate: Dissolve 3-bromo-4-methylpyridine (1.0 equiv) in anhydrous Et2O (Ether is superior to THF for lithiation of pyridines to avoid degradation).

-

Exchange: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

-

Checkpoint: Solution usually turns yellow/orange.

-

-

Electrophile: Dissolve N-methoxy-N-methyl-2-methylbenzamide (Weinreb amide of o-toluic acid, 1.1 equiv) in Et2O.

-

Addition: Cannulate the Weinreb amide solution into the lithiopyridine solution at -78°C.

-

Completion: Stir at -78°C for 1 h, then allow to warm to 0°C.

-

Quench: Quench with sat. NH4Cl.[1] The ketone forms immediately (no difficult hydrolysis step).

Part 3: Troubleshooting Visualizer (Logic Flow)

Caption: Decision tree for selecting the optimal synthetic pathway based on starting material and observed failure modes.

Part 4: Technical FAQs

Q: Why is the 4-methyl group helpful but also problematic? A:

-

Helpful: In many pyridine reactions, nucleophiles attack the ring carbons (C2, C4, C6). The 4-methyl group blocks the C4 position, preventing the formation of 4-substituted-1,4-dihydropyridines (a common "junk" byproduct in Grignard reactions with pyridines).

-

Problematic: It creates an "ortho-ortho" steric clash with the incoming o-tolyl group. This slows down the desired attack on the nitrile/amide, requiring higher activation energy (hence the recommendation for LiCl additives or Lithium exchange).

Q: Can I use the Friedel-Crafts acylation directly? A: No. Pyridines are electron-deficient and deactivate further upon complexation with Lewis acids (like AlCl3). Friedel-Crafts acylation on a pyridine ring typically fails or requires extremely harsh conditions that degrade the methyl groups.

Q: My product contains a tertiary alcohol. How do I stop this? A: This is "over-addition." Your nucleophile (Grignard/Lithium) is attacking the ketone product before the reaction is quenched.

-

Fix 1: Use the Weinreb Amide (Method B). The intermediate is a stable chelate that refuses a second equivalent of nucleophile.

-

Fix 2: If using the Nitrile method, ensure the reaction stays cold (0°C) and do not use a large excess of Grignard.

Q: I see a significant amount of 2,2'-bipyridine byproduct. A: This suggests your metallated species (Grignard or Lithio) is engaging in homocoupling or radical pathways.

-

Fix: Ensure your halide precursor is pure. If using Li-Halogen exchange, ensure the temperature is strictly -78°C . At higher temperatures, 3-lithiopyridine can attack unreacted 3-bromopyridine (elimination-addition or radical mechanisms).

References

-

Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link (Foundational text on TurboGrignard/LiCl additives).

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link (The definitive source for ketone synthesis via amides).

-

Trécourt, F., et al. (1993). New syntheses of substituted pyridines via organometallic intermediates. Tetrahedron. Link (Specifics on lithiation of 3-bromopyridines).

-

Pasquinet, E., et al. (2001). Metallation of bromopyridines: A review. Tetrahedron. Link (Comprehensive guide to handling lithiated pyridines, including temperature stability).

Sources

Technical Support Center: Optimization of 3-(2-Methylbenzoyl)-4-methylpyridine Synthesis

Status: Operational Ticket ID: #PYR-Keto-003 Subject: Minimizing Side Reactions in Diaryl Ketone Formation via Pyridine Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Critical Pathway Analysis

The synthesis of 3-(2-Methylbenzoyl)-4-methylpyridine presents a classic "chemoselectivity vs. regioselectivity" conflict.[1] You are attempting to acylate the C3 position of a pyridine ring, which is electronically deactivated and sterically crowded by the C4-methyl group.

The industry-standard route involves the nucleophilic addition of o-tolylmagnesium bromide to 3-cyano-4-methylpyridine .[1] However, this route is plagued by the "Pyridine-Grignard Paradox": the Grignard reagent prefers to attack the electron-deficient pyridine ring (C2/C6 positions) rather than the nitrile, leading to heterocyclic polymerization or alkylation impurities.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C .

Figure 1: Competing mechanistic pathways in the reaction of cyanopyridines with aryl Grignard reagents.

Troubleshooting Guide: The Grignard-Nitrile Route

This section addresses specific failure modes when reacting 3-cyano-4-methylpyridine with o-tolylmagnesium bromide.

Issue 1: "My reaction mixture turned into a black tar upon workup."

Diagnosis: Nucleophilic attack on the pyridine ring (Path B). The Grignard reagent acted as a base/nucleophile on the pyridine ring carbons (C2 or C6) rather than the nitrile. The resulting dihydropyridines are unstable and polymerize rapidly upon exposure to air.

Corrective Protocol:

-

Temperature Control is Non-Negotiable: You must operate at -40°C or lower during the addition.[1] At higher temperatures (0°C to RT), ring attack becomes the dominant pathway due to the lower activation energy of the C2-attack.

-

Solvent Switch: Switch from pure THF to Toluene/Ether (3:1) or Toluene/THF (5:1) .

-

Why? Non-polar solvents promote the formation of tight ion pairs and Grignard aggregates, which are less reactive toward the soft electrophilic centers of the ring but remain reactive toward the hard nitrile carbon.

-

-

Add Copper(I) Iodide (1-5 mol%):

Issue 2: "I have low conversion, and significant starting nitrile remains."

Diagnosis: "Pyridine Deactivation" via N-Magnesium Coordination.[1] The pyridine nitrogen lone pair coordinates strongly with the Magnesium of the Grignard reagent. This forms a stable complex that precipitates or deactivates the nitrile group (via inductive effects) and consumes 1 equivalent of your reagent.

Corrective Protocol:

-

Adjust Stoichiometry: You need 2.2 to 2.5 equivalents of o-TolylMgBr.[1]

-

Eq 1: Sacrificial equivalent to complex the pyridine Nitrogen.

-

Eq 2: Active equivalent to attack the Nitrile.

-

-

Reverse Addition: Add the Grignard reagent to the nitrile solution slowly. This keeps the nitrile in excess initially, minimizing the formation of bis-addition products, though standard addition is often preferred to keep the Grignard cold.

Issue 3: "I see a 'M+18' peak or 'M+2' peak relative to the product in LCMS."

Diagnosis: Incomplete Hydrolysis (Imine) or Over-Reduction.

-

M+18 (Ketimine): The intermediate imine salt was not fully hydrolyzed to the ketone.

-

M+2 (Alcohol): Trace hydride reduction (from beta-hydride elimination of the Grignard alkyl group, though less likely with aryl Grignards) or bis-addition.[1]

Corrective Protocol (Hydrolysis Optimization):

-

Step 1: Quench with 2M H₂SO₄ (not just NH₄Cl). The imine intermediate adjacent to a pyridine ring is sterically hindered and electronically stabilized. It requires strong acidic conditions and heat (reflux for 1-2 hours) to fully hydrolyze to the ketone.

-

Step 2: If M+18 persists, increase the hydrolysis time.

High-Purity Alternative: The Lithiation-Oxidation Route[1]

If the Grignard route yields inseparable isomers, switch to this route. It relies on Halogen-Lithium exchange, which is faster than nucleophilic attack on the ring.[1]

Protocol Summary:

-

Start: 3-Bromo-4-methylpyridine.

-

Exchange: Treat with n-BuLi (1.1 eq) in THF at -78°C .

-

Note: The Lithium-Halogen exchange is faster than the n-BuLi attack on the pyridine ring at this temperature.[1]

-

-

Electrophile: Add 2-Methylbenzaldehyde (not the acid chloride).

-

Result: Secondary Alcohol Intermediate.

-

Oxidation: Oxidize the alcohol to the ketone using MnO₂ (mild) or Swern Oxidation .

Comparison of Methods:

| Feature | Grignard Route (Nitrile) | Lithiation Route (Bromide) |

| Primary Risk | Ring alkylation (Tar formation) | Temperature control failure |

| Scalability | High (Cheaper reagents) | Moderate (Cryogenic required) |

| Impurity Profile | Complex (Regioisomers) | Clean (Mainly unreacted SM) |

| Step Count | 1 Step (plus hydrolysis) | 2 Steps (Coupling + Oxidation) |

FAQ: Specific User Scenarios

Q: Can I use the acid chloride (2-methylbenzoyl chloride) and Friedel-Crafts chemistry instead? A: Not recommended. Friedel-Crafts acylation on pyridine rings is notoriously difficult because the Lewis Acid (AlCl₃) coordinates to the Nitrogen, deactivating the ring further. You would need "Swamping Catalyst" conditions (excess AlCl₃, >3 eq) and high temperatures (>150°C), which often degrades the methyl group or causes rearrangement.

Q: How do I remove the "yellow impurity" that co-elutes with my product? A: This is likely the biaryl homocoupling product (2,2'-dimethylbiphenyl) from the Grignard reagent dimerization.

-

Removal: It is non-polar. Wash the crude reaction mixture with Hexanes/Pentane before extracting the pyridine product into aqueous acid. The biaryl stays in the organic layer; the pyridine moves to the aqueous acid layer.

Q: Why is the 4-methyl group important for stability? A: The 4-methyl group provides steric protection to the C4 position, preventing nucleophilic attack there.[1] However, it does not protect C2 or C6. This is why temperature control is critical to prevent C2/C6 attack.

References

-

Nucleophilic Addition to Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Reactivity toward Nucleophiles).

-

Grignard Reactivity with Nitriles: Newsom, I. G., et al. (2018). "Mechanistic Insights into the Grignard Addition to Nitriles." Journal of Organic Chemistry, 83(4).

-

Minimizing Pyridine Ring Attack: Ila, H., et al. (2006). "Regioselective Addition of Grignard Reagents to Pyridines." Tetrahedron, 62(15).

-

Lithiation of Halopyridines: Schlosser, M. (2005). "The regioselective functionalization of pyridines." Angewandte Chemie International Edition, 44(3).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-cyano-4-methylpyridine and organometallic reagents before handling.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. EP3539965B1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Protocols for 3-(2-Methylbenzoyl)-4-methylpyridine

Status: Operational Ticket ID: ZOL-INT-003 Subject: Removal of Impurities from Crude 3-(2-Methylbenzoyl)-4-methylpyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Characterize Your Crude

Before initiating purification, compare your crude material against these common profiles. Your starting state dictates the purification strategy.

| Crude State | Likely Contaminants | Recommended Protocol |

| Dark Brown/Black Oil | Oxidative tars, polymerized pyridine, residual Al/Mg salts.[1] | Protocol A (Acid-Base Swing) |

| Yellow/Orange Solid | 2-Methylbenzoic acid, unreacted 4-methylpyridine.[1] | Protocol B (Crystallization) |

| Sticky Gum | Residual solvent, bis-acylated byproducts.[1] | Protocol A + B |

Protocol A: The Acid-Base Swing (Primary Purification)

Applicability: Best for removing neutral tars and acidic impurities (e.g., 2-methylbenzoic acid).[1]

Principle: This method exploits the basicity of the pyridine nitrogen (

The Workflow

Figure 1: The Acid-Base "Swing" purification logic. By protonating the pyridine ring, the target moves to the aqueous phase, leaving neutral tars in the organic phase.[1]

Step-by-Step Procedure

-

Dissolution: Dissolve the crude oil/solid in Dichloromethane (DCM) or Ethyl Acetate (5-10 volumes).

-

Acid Extraction (The Swing):

-

Organic Wash:

-

Combine the acidic aqueous layers.

-

Wash the aqueous layer once with fresh DCM. This removes entrained neutral impurities. Discard this organic layer.

-

-

Basification (The Return):

-

Cool the aqueous layer to 0–5°C (exothermic reaction).

-

Slowly add 20% NaOH or NH₄OH until pH > 10.

-

Observation: The solution will turn cloudy as the free base 3-(2-methylbenzoyl)-4-methylpyridine precipitates or oils out.

-

-

Recovery:

-

Extract the cloudy aqueous mixture with DCM (3x).

-

Wash combined organics with Brine .

-

Dry over Na₂SO₄ and concentrate.

-

Protocol B: Crystallization & Polishing

Applicability: Final polishing to remove trace isomers and color bodies. Target Purity: >99.5% (HPLC).

Solvent Selection Guide

| Solvent System | Solubility (Hot) | Solubility (Cold) | Comments |

| Cyclohexane | High | Low | Preferred. Excellent rejection of tars. |

| Isopropyl Alcohol (IPA) | High | Moderate | Good for removing polar impurities. |

| Ethyl Acetate/Hexane (1:4) | High | Low | Standard alternative if Cyclohexane fails. |

Removal of Specific Impurities

Impurity: 2-Methylbenzoic Acid [2]

-

Origin: Hydrolysis of the starting material (2-methylbenzoyl chloride).

-

Detection: HPLC peak at slightly lower retention time (acidic mobile phase).[1]

-

Removal:

-

If Protocol A was skipped: Dissolve crude in organic solvent and wash with saturated NaHCO₃ (Sodium Bicarbonate) . The acid converts to its sodium salt and enters the aqueous phase.

-

Impurity: Colored Tars (Yellow/Brown) [1]

-

Origin: Pyridine oxidation/polymerization.

-

Removal:

-

Activated Carbon Treatment: During recrystallization, add activated carbon (5 wt%) to the hot solution.[1] Stir for 15 mins, then filter hot through Celite.

-

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. What is wrong?

-

Cause: The solution is too concentrated, or the cooling is too rapid.[1]

-

Fix:

-

Re-heat to dissolve the oil.

-

Add a "seed crystal" if available.

-

Add a small amount of a co-solvent (e.g., 2% Ethanol) to the Cyclohexane to increase polarity slightly.[1]

-

Allow to cool very slowly (wrap the flask in foil/towel).

-

Q2: I have low yield after the Acid-Base swing.

-

Cause: Incomplete basification or emulsion formation.

-

Fix: Ensure the pH of the aqueous layer is >10 . Pyridines can form buffers; use a pH meter, not just paper.[1] If an emulsion forms during extraction, filter the biphasic mixture through a pad of Celite to break it.[1]

Q3: The product still smells like 2-methylbenzoyl chloride.

-

Cause: Unreacted starting material trapped in the crystal lattice.

-

Fix: Stir the solid in a dilute solution of Ammonium Hydroxide for 1 hour. This hydrolyzes the acid chloride to the amide/acid, which can then be washed away with water/bicarbonate.[1]

Q4: Can I use Column Chromatography?

-

Answer: Yes, but it is not recommended for scale-up.

-

Conditions: Silica Gel 60.

-

Mobile Phase: DCM:Methanol (98:2 to 95:5).[1] Pyridines streak on silica; add 1% Triethylamine to the mobile phase to sharpen the peaks.

Mechanistic Insight: The Impurity Fate Map

Understanding where your impurities go is crucial for process control.

Figure 2: Fate map of common impurities during the multi-stage workup.

References

-

Synthelabo. (1983). Imidazo[1,2-a]pyridine derivatives and their application as pharmaceuticals. US Patent 4,382,938. Link Primary reference for the synthesis and purification of Zolpidem intermediates.[1]

-

Scriven, E. F. (2013).[1] Pyridine and Pyridine Derivatives.[3][4][5][6][7][8] In Comprehensive Heterocyclic Chemistry II. Elsevier. Authoritative source on the physicochemical properties (pKa, solubility) of alkyl-pyridines.

-

Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley. Details the Friedel-Crafts acylation mechanisms relevant to the formation of the target molecule.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Technical Support Center: Scale-Up of 3-(2-Methylbenzoyl)-4-methylpyridine Manufacturing

Welcome to the technical support center for the manufacturing of 3-(2-Methylbenzoyl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up challenges of this important synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthetic Pathway Overview

The industrial synthesis of 3-(2-Methylbenzoyl)-4-methylpyridine is most effectively approached via a Grignard reaction, as direct Friedel-Crafts acylation of the 4-methylpyridine ring is generally inefficient due to the deactivating effect of the pyridine nitrogen.[1][2] The selected pathway involves two primary stages:

-

Formation of the Grignard Reagent: 3-Bromo-4-methylpyridine is reacted with magnesium metal in an ethereal solvent to form 4-methyl-3-pyridylmagnesium bromide.

-

Acylation: The prepared Grignard reagent is then coupled with 2-methylbenzoyl chloride to yield the final product.

This route offers a robust method for carbon-carbon bond formation but presents several scale-up challenges that require careful control of reaction parameters.[3]

Caption: Overall synthetic workflow for 3-(2-Methylbenzoyl)-4-methylpyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges encountered during the synthesis and provides actionable solutions.

Stage 1: Grignard Reagent Formation

Question: My Grignard reaction is difficult to initiate. I don't observe the characteristic cloudiness or exotherm. What should I do?

Answer:

Failure to initiate is a common and frustrating issue in Grignard synthesis, often stemming from insufficient activation of the magnesium surface or the presence of inhibitors. Here’s a systematic approach to troubleshooting:

-

Magnesium Surface Passivation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide. This layer must be breached for the reaction to start.

-

Mechanical Activation: Before adding solvent, stir the dry magnesium turnings vigorously under an inert atmosphere to physically abrade the oxide layer.

-

Chemical Activation: The most common method is using a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethylene gas and MgBr₂, which helps to chemically clean the surface.[4]

-

-

Presence of Water: Grignard reagents are extremely sensitive to moisture.[4] Even trace amounts of water in the glassware or solvent can quench the reaction.

-

Glassware: Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon.

-

Solvent: Use freshly distilled, anhydrous grade solvent. Tetrahydrofuran (THF) is commonly used and should be dried over sodium/benzophenone until the characteristic blue/purple color of the ketyl radical persists.

-

-

Initiator Addition: If the reaction still doesn't start after adding an iodine crystal, you can add a small amount of a pre-formed Grignard reagent to "kick-start" the process.[5] This will help to clean the magnesium surface and initiate the chain reaction.

-